molecular formula C15H14IN3O2S B238342 N-[(5-iodopyridin-2-yl)carbamothioyl]-2-(3-methylphenoxy)acetamide

N-[(5-iodopyridin-2-yl)carbamothioyl]-2-(3-methylphenoxy)acetamide

Cat. No. B238342
M. Wt: 427.3 g/mol
InChI Key: SIKKBWGLBBBXMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(5-iodopyridin-2-yl)carbamothioyl]-2-(3-methylphenoxy)acetamide, also known as IPAM, is a chemical compound that has gained attention in the scientific community due to its potential applications in biomedical research. IPAM is a small molecule that can be synthesized in the laboratory and has been found to exhibit various biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of N-[(5-iodopyridin-2-yl)carbamothioyl]-2-(3-methylphenoxy)acetamide involves its interaction with PTPs. N-[(5-iodopyridin-2-yl)carbamothioyl]-2-(3-methylphenoxy)acetamide binds to the active site of PTPs and inhibits their activity, leading to altered cellular signaling pathways. The selectivity of N-[(5-iodopyridin-2-yl)carbamothioyl]-2-(3-methylphenoxy)acetamide for certain PTPs makes it a valuable tool for studying their function in specific cellular processes.

Biochemical And Physiological Effects

N-[(5-iodopyridin-2-yl)carbamothioyl]-2-(3-methylphenoxy)acetamide has been found to exhibit various biochemical and physiological effects. In addition to its role as a PTP inhibitor, N-[(5-iodopyridin-2-yl)carbamothioyl]-2-(3-methylphenoxy)acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to have anti-inflammatory properties and to be a potent antioxidant. These properties make N-[(5-iodopyridin-2-yl)carbamothioyl]-2-(3-methylphenoxy)acetamide a promising candidate for the development of new drugs for the treatment of cancer and inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using N-[(5-iodopyridin-2-yl)carbamothioyl]-2-(3-methylphenoxy)acetamide in lab experiments is its selectivity for certain PTPs. This allows for the specific study of their function in cellular signaling pathways. Additionally, N-[(5-iodopyridin-2-yl)carbamothioyl]-2-(3-methylphenoxy)acetamide is a small molecule that can be easily synthesized in the laboratory, making it readily available for research purposes. However, one limitation of using N-[(5-iodopyridin-2-yl)carbamothioyl]-2-(3-methylphenoxy)acetamide in lab experiments is its potential toxicity. Further studies are needed to determine the safe and effective dosage of N-[(5-iodopyridin-2-yl)carbamothioyl]-2-(3-methylphenoxy)acetamide for use in research.

Future Directions

For research include further studies on the role of PTPs in cellular signaling pathways and the development of new drugs for the treatment of cancer and inflammatory diseases based on the properties of N-[(5-iodopyridin-2-yl)carbamothioyl]-2-(3-methylphenoxy)acetamide. Additionally, research on the safety and efficacy of N-[(5-iodopyridin-2-yl)carbamothioyl]-2-(3-methylphenoxy)acetamide in human subjects is needed to determine its potential as a therapeutic agent.

Synthesis Methods

N-[(5-iodopyridin-2-yl)carbamothioyl]-2-(3-methylphenoxy)acetamide can be synthesized in the laboratory by reacting 5-iodo-2-pyridinecarboxylic acid with thionyl chloride to form 5-iodo-2-pyridinecarbonyl chloride. The resulting compound is then reacted with 3-methylphenol in the presence of a base to form N-[(5-iodopyridin-2-yl)carbamothioyl]-2-(3-methylphenoxy)acetamide. The synthesis of N-[(5-iodopyridin-2-yl)carbamothioyl]-2-(3-methylphenoxy)acetamide has been optimized to produce high yields and purity, making it a suitable compound for research purposes.

Scientific Research Applications

N-[(5-iodopyridin-2-yl)carbamothioyl]-2-(3-methylphenoxy)acetamide has been found to exhibit various scientific research applications. One of the most significant applications is its use as a tool compound for studying the role of protein tyrosine phosphatases (PTPs) in cellular signaling pathways. PTPs are enzymes that play a crucial role in regulating cellular processes such as proliferation, differentiation, and apoptosis. N-[(5-iodopyridin-2-yl)carbamothioyl]-2-(3-methylphenoxy)acetamide has been shown to selectively inhibit certain PTPs, making it a valuable tool for studying their function.

properties

Product Name

N-[(5-iodopyridin-2-yl)carbamothioyl]-2-(3-methylphenoxy)acetamide

Molecular Formula

C15H14IN3O2S

Molecular Weight

427.3 g/mol

IUPAC Name

N-[(5-iodopyridin-2-yl)carbamothioyl]-2-(3-methylphenoxy)acetamide

InChI

InChI=1S/C15H14IN3O2S/c1-10-3-2-4-12(7-10)21-9-14(20)19-15(22)18-13-6-5-11(16)8-17-13/h2-8H,9H2,1H3,(H2,17,18,19,20,22)

InChI Key

SIKKBWGLBBBXMG-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OCC(=O)NC(=S)NC2=NC=C(C=C2)I

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC(=S)NC2=NC=C(C=C2)I

Origin of Product

United States

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